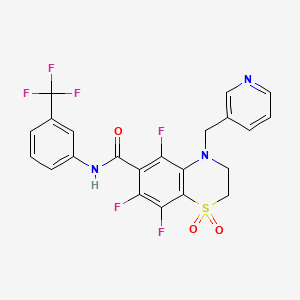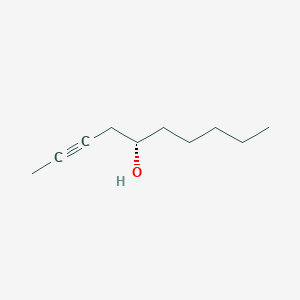
(5S)-Dec-2-YN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-Dec-2-YN-5-OL is an organic compound characterized by a specific stereochemistry at the fifth carbon atom This compound is part of the alkyne family, featuring a triple bond between the second and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Dec-2-YN-5-OL typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1-decyne and appropriate chiral catalysts.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride (NaH), and a chiral catalyst to ensure the correct stereochemistry at the fifth carbon.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-Dec-2-YN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(5S)-Dec-2-YN-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5S)-Dec-2-YN-5-OL involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl group and triple bond allow it to interact with enzymes and receptors.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-Dec-2-YN-5-OL: The enantiomer of (5S)-Dec-2-YN-5-OL with different stereochemistry.
Dec-2-YN-5-OL: The racemic mixture containing both (5S) and (5R) forms.
Dec-2-YN-5-ONE: A related compound where the hydroxyl group is replaced by a ketone.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer and other similar compounds.
Propiedades
Número CAS |
918339-08-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(5S)-dec-2-yn-5-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3,5,7-9H2,1-2H3/t10-/m1/s1 |
Clave InChI |
AWAIDFQDGYYQAU-SNVBAGLBSA-N |
SMILES isomérico |
CCCCC[C@@H](CC#CC)O |
SMILES canónico |
CCCCCC(CC#CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


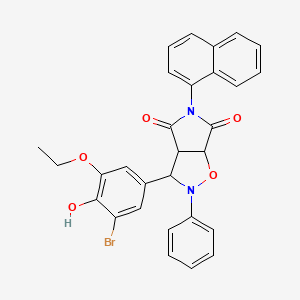

silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)
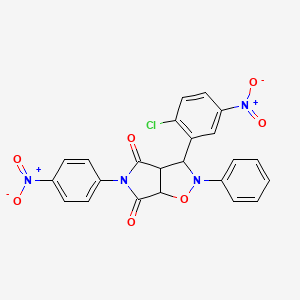
![7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate](/img/structure/B12628505.png)
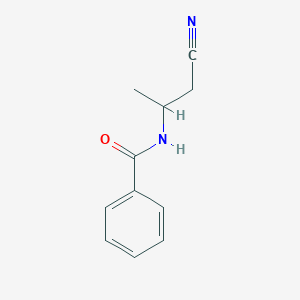
![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)
